Fast Blue RR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

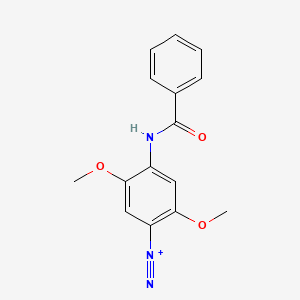

4-benzamido-2,5-dimethoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10/h3-9H,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYWCGCRACQITA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067339 | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green powder; [Acros Organics MSDS] | |

| Record name | Fast Blue RR Salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27766-45-6 | |

| Record name | Fast Blue RR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27766-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast Blue RR Salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027766456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylcarboxamido)-2,5-dimethoxybenzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Fast Blue RR Salt in Modern Laboratory Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – Fast Blue RR salt, a diazonium salt with the chemical name 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, serves as a critical chromogenic reagent in a variety of laboratory applications.[1] Its primary utility lies in enzyme histochemistry and other staining procedures where the detection of specific enzyme activity is paramount. This technical guide provides an in-depth overview of the core applications, experimental protocols, and chemical principles of this compound salt for researchers, scientists, and drug development professionals.

Core Applications in Enzyme Histochemistry

This compound salt is predominantly used for the visualization of hydrolytic enzyme activity, most notably alkaline phosphatase (ALP) and nonspecific esterases.[2][3][4] The underlying principle of its application is a simultaneous coupling azo dye method.[5] In this reaction, an enzyme-specific substrate, typically a naphthol derivative, is hydrolyzed by the target enzyme. The liberated naphthol derivative then immediately couples with the this compound salt to form a stable, insoluble, and intensely colored azo dye precipitate at the site of enzymatic activity.[1] This allows for the precise localization of the enzyme within a tissue section or on a membrane. The resulting precipitate typically appears as a black or dark blue deposit when detecting alkaline phosphatase and a red or blue color for esterase activity.[2]

Physicochemical Properties and Comparison with Other Chromogens

The selection of a suitable chromogen is a critical step in achieving clear and accurate visualization in histochemical staining. This compound salt possesses distinct characteristics when compared to other diazonium salts like Fast Blue BB and Fast Red TR.

| Property | This compound Salt | Fast Blue BB Salt | Fast Red TR Salt |

| Chemical Name | 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt | 4-amino-2,5-diethoxybenzanilide diazotated zinc double salt | Not specified in provided results |

| CAS Number | 14726-29-5 | Not specified in provided results | Not specified in provided results |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂[4] | Not specified in provided results | Not specified in provided results |

| Appearance | Crystalline powder | Not specified in provided results | Not specified in provided results |

| Solubility in Water | 1 mg/mL (clear to hazy, yellow-green) | Not specified in provided results | Not specified in provided results |

| Primary Applications | Alkaline Phosphatase and Nonspecific Esterase detection[2][4] | Cannabinoid detection, general esterase staining[6][7] | Acid Phosphatase detection[8] |

| Precipitate Color (ALP) | Black/Dark Blue[2][5] | Not specified in provided results | Not applicable |

| Precipitate Color (Esterase) | Red/Blue[2] | Dark brown[9] | Not applicable |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound salt in the laboratory. Below are standardized protocols for the detection of alkaline phosphatase and nonspecific esterase activity.

Alkaline Phosphatase Staining Protocol

This protocol is adapted for snap-frozen tissue sections.

Reagents:

-

Substrate Solution: Sodium α-naphthyl acid phosphate

-

Diazonium Salt: this compound salt

-

Buffer: 0.1 M Sodium Barbital Solution

-

Fixative: None (for snap-frozen tissue)

-

Stop Solution: 1% Acetic Acid

-

Mounting Medium: Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Cut 10-16 µm sections from a snap-frozen tissue block using a cryostat.

-

Mount the sections on Superfrost Plus microscope slides.

-

Prepare the incubating solution by dissolving the substrate and this compound salt in the sodium barbital buffer according to the manufacturer's instructions.

-

Immerse the slides in the incubating solution in a Coplin staining jar for 60 minutes at room temperature.[5] Protect from direct light.

-

Wash the slides with three changes of deionized water.[5]

-

Place the slides in 1% Acetic Acid for 10 minutes to stop the enzymatic reaction.[5]

-

Rinse the slides thoroughly with several changes of deionized water.[5]

-

Counterstain with a suitable nuclear stain, such as Mayer's Hematoxylin, if desired.

-

Rinse again with deionized water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as a black to dark-blue precipitate.[5]

Nonspecific Esterase Staining Protocol

This protocol is suitable for blood or bone marrow smears.

Reagents:

-

Fixative: Citrate-Acetone-Formaldehyde (CAF) Solution

-

Substrate Solution: α-Naphthyl acetate

-

Diazonium Salt: this compound salt

-

Buffer: Phosphate buffer (pH ~6.3-7.2)

-

Counterstain: Mayer's Hematoxylin

Procedure:

-

Fix air-dried smears in CAF solution for 30 seconds at room temperature.

-

Rinse the slides thoroughly with running deionized water for 45-60 seconds.

-

Prepare the incubation mixture by dissolving α-naphthyl acetate and this compound salt in the phosphate buffer.

-

Incubate the slides in the incubation mixture at 37°C for 60 minutes.[9]

-

Rinse the slides with deionized water.

-

Counterstain with Mayer's Hematoxylin for 30 seconds to 1 minute.

-

Wash the slides well with several changes of distilled water.

-

Air dry and mount with a synthetic mounting medium.

Expected Results: Sites of nonspecific esterase activity will show a dark brown to black granulation.[9]

Visualizing the Methodology and Chemical Principle

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

References

- 1. This compound Salt | 14726-29-5 | Benchchem [benchchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound salt [himedialabs.com]

- 4. scbt.com [scbt.com]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Fast Blue RR: A Technical Guide to its Mechanism of Action in Enzyme Histochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Blue RR salt (4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi [zinc chloride] salt) is a widely utilized chromogenic reagent in enzyme histochemistry. Its primary application lies in the visualization of hydrolytic enzyme activity, most notably alkaline phosphatase and non-specific esterases. The underlying principle of its action is a simultaneous coupling azo dye method, which results in the formation of a distinctly colored, insoluble precipitate at the site of enzymatic activity. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailed experimental protocols, and quantitative data pertinent to its use.

Core Mechanism of Action

The histochemical application of this compound is a two-step process involving an initial enzymatic reaction followed by a rapid coupling reaction.

-

Enzymatic Hydrolysis: The first step involves the enzymatic cleavage of a specific substrate by the target enzyme. This substrate is typically a naphthol derivative, such as Naphthol AS-MX phosphate for the detection of alkaline phosphatase, or α-naphthyl acetate for the detection of non-specific esterases. The enzyme hydrolyzes the substrate, releasing a free naphthol compound.[1]

-

Simultaneous Azo Coupling: The liberated naphthol derivative, being electron-rich, immediately undergoes an electrophilic substitution reaction with the diazonium cation of this compound present in the incubation medium.[1] This is known as a "simultaneous coupling" or "trapping" reaction. The reaction culminates in the formation of a large, insoluble, and intensely colored azo dye. The insolubility of this dye is a key feature, as it ensures that the precipitate is localized precisely at the site of enzyme activity, preventing diffusion and allowing for sharp visualization within the tissue or cell.[1] The resulting azo dye typically imparts a blue or purple color.[1]

The reaction is sensitive to pH, with the optimal pH for the coupling of diazonium salts with naphthols being in the mildly alkaline range. This is because the hydroxide ions in a basic medium deprotonate the phenol group of the naphthol to form a more reactive phenoxide ion.

Quantitative Data

While precise molar extinction coefficients for the final azo dye product of this compound are not consistently reported in the literature, the following data provides key parameters for its use.

| Parameter | Value | Enzyme/Substrate System | Reference |

| Absorbance Maximum (λmax) of Azo Dye | ~510 nm | Esterase / α-naphthyl acetate | [2] |

| Absorbance Maximum (λmax) of this compound Salt | 205 nm | - | [3] |

| Extinction Coefficient (ε) of this compound Salt | ≥15000 at 326-332 nm | - | |

| Extinction Coefficient (ε) of this compound Salt | ≥7000 at 390-396 nm | - | - |

| Optimal pH for Alkaline Phosphatase Activity | ~9.2 | Alkaline Phosphatase / Naphthol AS-MX Phosphate | |

| Optimal pH for Coupling with Phenols/Naphthols | Mildly Alkaline | General Diazonium Salt Coupling |

Experimental Protocols

Key Experiment 1: Detection of Alkaline Phosphatase Activity

This protocol is adapted from standard histochemical methods for the detection of alkaline phosphatase in snap-frozen tissue sections.

Materials:

-

Snap-frozen tissue sections (10-16 µm)

-

Superfrost Plus Microscope Slides

-

Coplin staining jars

-

Forceps

-

0.1 M Sodium Barbital Solution

-

Naphthol AS-MX phosphate

-

This compound salt

-

1% Acetic Acid

-

Deionized water

-

Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Incubating Solution Preparation:

-

To 15 ml of 0.1 M Sodium Barbital Solution, add 15 mg of Naphthol AS-MX phosphate. Mix well.

-

Add 15 mg of this compound salt. Mix thoroughly and filter. Use this solution immediately.

-

-

Staining:

-

Cut 10-16 µm sections from snap-frozen tissue in a cryostat and attach them to Superfrost Plus Microscope Slides.

-

Place the slides in a Coplin staining jar containing the freshly prepared incubating solution.

-

Incubate for 60 minutes at room temperature.

-

Wash the slides with three exchanges of deionized water.

-

Place the slides in 1% Acetic Acid for 10 minutes.

-

Rinse with two to three changes of deionized water.

-

Air-dry the slides for at least one hour.

-

Rehydrate with deionized water for approximately 10 minutes.

-

Mount with an aqueous mounting medium.

-

Expected Results:

Sites of alkaline phosphatase activity will be localized as a fine, black to dark-blue precipitate.

Key Experiment 2: Detection of Non-Specific Esterase Activity

This protocol provides a general method for the detection of non-specific esterase activity in tissue sections.

Materials:

-

Snap-frozen tissue sections (10-16 µm)

-

Coverslips

-

Ceramic staining rack

-

Columbia staining dishes

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

α-Naphthyl acetate

-

This compound salt

-

Acetone

-

Ascending alcohol solutions (50%, 70%, 80%, 95%, 100%)

-

Xylene

-

Organic mounting medium (e.g., Permount)

Procedure:

-

Staining Solution Preparation:

-

Prepare a solution of 1% α-Naphthyl acetate in acetone.

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Just before use, mix 1 ml of the α-Naphthyl acetate solution with 50 ml of the phosphate buffer.

-

Add 50 mg of this compound salt, mix well, and filter.

-

-

Staining:

-

Cut 10-16 µm sections from snap-frozen tissue in a cryostat and attach them to coverslips.

-

Incubate the coverslips in the freshly prepared staining solution for 5-15 minutes at room temperature.

-

Rinse the coverslips thoroughly with running tap water for several minutes.

-

Dehydrate the sections through ascending alcohol solutions.

-

Clear the sections with xylene.

-

Mount the coverslips onto labeled glass slides with an organic mounting medium.

-

Expected Results:

Sites of esterase activity will be demonstrated by a red-brown to dark brown precipitate.[4]

Visualizations

Caption: Reaction mechanism of this compound in enzyme histochemistry.

Caption: Experimental workflow for alkaline phosphatase staining.

References

A Technical Guide to the Safe Handling of Fast Blue RR Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety precautions, handling procedures, and potential hazards associated with Fast Blue RR powder. The information is intended to supplement, not replace, institutional safety protocols and Material Safety Data Sheets (MSDS).

Hazard Identification and Classification

This compound (CAS No. 14726-29-5), a diazonium salt, is widely used as a chromogenic substrate in histological and immunohistochemical staining. While invaluable in research, it presents several health and safety risks that necessitate careful handling. The primary hazards are associated with its irritant properties, potential for mutagenicity, and the risks inherent in handling fine powders.[1]

GHS Hazard Summary

The following diagram outlines the key hazard classifications for this compound powder.

Caption: GHS Hazard classifications for this compound powder.

Toxicological and Physical Data

While comprehensive toxicological data for this compound is limited, existing information points to specific risks.[1] No specific LD50 or LC50 values have been established. The substance is noted to be mutagenic in at least one assay.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Physical Properties | ||

| Appearance | Yellow-green to brown powder | [2] |

| Melting Point | 165-168 °C | Sigma-Aldrich |

| Occupational Exposure Limits | (As Particulates Not Otherwise Regulated/Specified) | |

| OSHA PEL (Total Dust) | 15 mg/m³ (8-hr TWA) | [3][4][5] |

| OSHA PEL (Respirable Fraction) | 5 mg/m³ (8-hr TWA) | [3][4][5] |

| ACGIH TLV® Rec. (Inhalable) | 10 mg/m³ | [5] |

| ACGIH TLV® Rec. (Respirable) | 3 mg/m³ | [5] |

| Toxicological Endpoints | ||

| Acute Toxicity (Oral/Dermal) | Not classified as harmful; data lacking | [1] |

| Skin Irritation | Causes skin irritation | [1] |

| Eye Irritation | Causes serious eye irritation | [1] |

| Respiratory Irritation | May cause respiratory tract irritation | [1] |

| Germ Cell Mutagenicity | Limited evidence of mutagenic effects | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to handling protocols is critical to minimize exposure. All work with this compound powder should be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the most critical barrier to exposure. The following workflow should be followed.

Caption: Workflow for selecting and using Personal Protective Equipment.

Emergency and Spill Response Procedures

Accidental release of this compound powder requires immediate and appropriate action to prevent contamination and exposure.

Spill Response Workflow

Caption: Emergency workflow for responding to a powder spill.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on data derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Should further testing be required, the following protocols are relevant.

Mutagenicity Assessment (OECD 471)

The potential for this compound to cause gene mutations is assessed using the Bacterial Reverse Mutation Test, commonly known as the Ames test.[6][7]

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[8]

-

Methodology:

-

The bacterial strains are exposed to various concentrations of this compound powder, both with and without an exogenous metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).[7]

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.[6]

-

Plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) compared to a negative control.[7] This suggests the substance is a mutagen.

-

Skin Irritation Assessment (OECD 439)

This in vitro method assesses skin irritation potential using a Reconstructed Human Epidermis (RhE) model, avoiding animal testing.[9][10]

-

Principle: The test chemical is applied topically to the RhE tissue model, which mimics the upper layers of human skin.[11] Irritancy is determined by the chemical's effect on cell viability.

-

Methodology:

-

A small amount of this compound powder (e.g., 25mg) is applied to the surface of triplicate RhE tissue models.[10]

-

The tissues are exposed for a defined period (e.g., 60 minutes) and then rinsed.[10]

-

Following a post-exposure incubation period (e.g., 42 hours), cell viability is measured. This is typically done by assessing the enzymatic conversion of MTT to a colored formazan salt, which is then quantified spectrophotometrically.[10]

-

Evaluation: The substance is classified as a skin irritant (UN GHS Category 2) if the mean cell viability of the treated tissues is reduced to ≤ 50% compared to negative controls.[10]

-

Eye Irritation Assessment (OECD 405 & In Vitro Alternatives)

The potential for serious eye irritation is a key hazard. While the traditional method is the in vivo rabbit eye test (OECD 405), a tiered approach using in vitro methods is strongly recommended to reduce animal use.[2][12][13]

-

Principle: To assess changes in the eye (cornea, iris, conjunctiva) that are fully reversible within 21 days of application.[14] A weight-of-evidence approach is used first, evaluating all existing data.[2]

-

Methodology (In Vivo OECD 405):

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.[12]

-

The eye is examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[13] Observations can continue for up to 21 days to assess reversibility.[14]

-

Evaluation: The severity of the lesions is scored at each time point. The scores determine the classification of the substance as an irritant.

-

-

In Vitro Alternatives: Methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492) are preferred initial steps to identify severe irritants without animal testing.[14][15]

Storage and Disposal

-

Storage: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Store away from incompatible materials such as strong oxidizing agents.[2][6]

-

Disposal: All waste material, including contaminated PPE and cleanup supplies, must be handled as hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations.[6]

This guide is based on currently available safety information and standard laboratory practices. Users are strongly encouraged to consult the most recent Material Safety Data Sheet (MSDS) for this compound and their institution's specific safety guidelines before commencing any work.

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. scsengineers.com [scsengineers.com]

- 4. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]

- 5. ishn.com [ishn.com]

- 6. nib.si [nib.si]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. enamine.net [enamine.net]

- 9. oecd.org [oecd.org]

- 10. x-cellr8.com [x-cellr8.com]

- 11. uniube.br [uniube.br]

- 12. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

Fast Blue RR Salt: A Technical Guide for Researchers

This guide provides an in-depth overview of Fast Blue RR salt, a widely used chromogenic substrate in histochemistry and other biological assays. It covers its fundamental properties, detailed experimental protocols, and the underlying mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound Salt

This compound salt is a diazonium salt recognized for its utility in enzyme histochemistry, particularly for the localization of hydrolytic enzymes. Its properties are summarized below.

| Property | Value |

| CAS Number | 2223-44-1 |

| Molecular Weight | 368.20 g/mol |

| Synonyms | 4-Benzoylamino-2,5-dimethoxyaniline, diazonium salt |

| Appearance | Greenish-yellow powder |

| Solubility | Soluble in water |

Mechanism of Action in Enzyme Histochemistry

This compound salt functions as a capturing agent in chromogenic assays. The fundamental principle of its application in detecting enzyme activity, such as alkaline or acid phosphatase, involves a two-step reaction:

-

Enzymatic Substrate Hydrolysis : The target enzyme hydrolyzes a specific substrate, typically a naphthyl derivative (e.g., Naphthol AS-MX Phosphate). This enzymatic cleavage releases a soluble, colorless naphthol compound.

-

Chromogenic Coupling Reaction : In the presence of this compound salt, the liberated naphthol immediately couples with the diazonium salt. This reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity. The resulting colored product allows for the precise microscopic localization of the enzyme within a tissue section.

The intensity of the color produced is directly proportional to the activity of the enzyme, enabling semi-quantitative analysis of enzyme expression and localization.

Experimental Protocols

A generalized protocol for the histochemical detection of alkaline phosphatase activity using this compound salt is provided below. Note that specific concentrations and incubation times may require optimization based on the tissue type and enzyme activity level.

Materials and Reagents:

-

This compound salt

-

Naphthol AS-MX Phosphate (substrate)

-

N,N-Dimethylformamide (for dissolving the substrate)

-

Tris-HCl buffer (0.1 M, pH 9.5)

-

Distilled water

-

Fixative (e.g., cold acetone or buffered formalin)

-

Mounting medium

-

Microscope slides with cryostat sections or fixed tissue

Protocol Steps:

-

Tissue Preparation : Fix fresh frozen tissue sections in cold acetone for 10 minutes. For paraffin-embedded tissues, deparaffinize and rehydrate the sections through a graded series of ethanol to distilled water.

-

Substrate Solution Preparation :

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of N,N-Dimethylformamide.

-

Add this solution to 50 mL of 0.1 M Tris-HCl buffer (pH 9.5) and mix well.

-

-

Incubation Medium Preparation :

-

Just before use, add 25 mg of this compound salt to the 50 mL of the substrate solution.

-

Mix thoroughly until the salt is completely dissolved and filter the solution to remove any precipitate.

-

-

Enzymatic Reaction :

-

Cover the tissue sections on the slides with the freshly prepared incubation medium.

-

Incubate at 37°C for 15-60 minutes in a humidified chamber, or until the desired color intensity is achieved. Monitor the reaction under a microscope to prevent overstaining.

-

-

Washing and Counterstaining :

-

After incubation, rinse the slides thoroughly in distilled water to stop the reaction.

-

If desired, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.

-

Rinse again in distilled water.

-

-

Dehydration and Mounting :

-

Dehydrate the sections through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Microscopic Examination :

-

Examine the slides under a light microscope. Sites of enzyme activity will appear as a bright blue to reddish-blue precipitate.

-

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reaction pathway.

Caption: Workflow for histochemical staining using this compound salt.

Caption: Chemical reaction pathway for this compound salt staining.

The Core Principle of Azo Coupling with Fast Blue RR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azo coupling reaction utilizing Fast Blue RR, a widely employed technique in histochemistry and biochemical assays for the detection and localization of enzymatic activity. The document details the underlying chemical principles, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the reaction pathways and experimental workflows.

Introduction to the Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution reaction that forms the basis of many chromogenic detection systems. The reaction involves the coupling of a diazonium salt (the electrophile) with an electron-rich aromatic compound, such as a phenol or naphthol derivative (the nucleophile), to produce a highly colored and often insoluble azo dye. This principle is harnessed in various biological applications to visualize the location and activity of specific enzymes.

The Role of this compound in Azo Coupling

This compound salt, a stabilized diazonium salt, is a key reagent in many azo coupling-based detection methods. Its chemical name is 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi (zinc chloride) salt. In the context of enzyme histochemistry, this compound serves as the chromogenic indicator that reacts with the product of an enzymatic reaction to generate a visible precipitate.

The primary application of this compound is in the detection of hydrolytic enzymes, most notably alkaline phosphatase and non-specific esterases.[1][2] The general principle involves a two-step process:

-

Enzymatic Hydrolysis: A specific enzyme present in the tissue or sample cleaves a synthetic substrate. This substrate is typically a naphthol derivative that is conjugated to a group that renders it soluble and colorless. The enzymatic cleavage releases the free naphthol derivative.

-

Azo Coupling: The liberated, electron-rich naphthol derivative immediately couples with the diazonium ion of this compound present in the incubation medium. This reaction forms a large, insoluble, and intensely colored azo dye.[3]

The insolubility of the resulting azo dye is a critical feature, as it ensures that the colored precipitate is deposited at the precise site of enzymatic activity, allowing for accurate localization within cells and tissues.[3] The color of the precipitate can range from blue and purple to black or red, providing a clear visual marker.[1]

Quantitative Data for Azo Coupling Reactions with this compound

The efficiency and specificity of the azo coupling reaction with this compound are influenced by several key parameters. The following tables summarize important quantitative data for optimizing these reactions, primarily in the context of enzyme histochemistry.

| Parameter | Value/Range | Enzyme Target(s) | Notes |

| Optimal pH | Neutral to Alkaline | Alkaline Phosphatase, Esterases | Azo coupling with naphthols is generally favored in neutral to alkaline conditions, which facilitates the electrophilic substitution.[1] |

| 8.6 | Alkaline Phosphatase | pH of the Naphthol AS-MX Phosphate Alkaline Solution in a specific kit.[3] | |

| 9.2 | Alkaline Phosphatase | pH of the final incubating solution in a detailed protocol.[4] | |

| 3.0 - 9.5 | Esterases | The optimal pH can vary significantly depending on the specific diazonium salt used in conjunction with the substrate.[5] | |

| Temperature | 18–26°C | Alkaline Phosphatase | Lower temperatures can significantly reduce the reaction rate, while temperatures above 30°C can lead to a marked increase in activity and potentially non-specific staining.[3] |

| Incubation Time | 30 minutes | Alkaline Phosphatase | A common incubation time in a standardized protocol.[3] |

| 60 minutes | Alkaline Phosphatase | An alternative incubation time for a different protocol.[6] | |

| 20 minutes | General Colorimetric Assays | Shorter incubation times have been reported for some colorimetric methods.[1] | |

| Spectrophotometric Analysis | 510 nm | Esterases | Wavelength for monitoring the formation of the diazo dye complex in a continuous assay.[7] |

| 205 nm | This compound Salt | Absorbance peak of the this compound salt itself, not the final azo dye product.[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the detection of alkaline phosphatase and non-specific esterase activity using this compound.

Protocol for Alkaline Phosphatase Staining in Tissue Sections

This protocol is adapted from established methods for the histochemical demonstration of alkaline phosphatase activity.[3][4][6]

Materials:

-

Snap-frozen tissue sections (10-16 µm) on slides

-

This compound salt

-

Naphthol AS-MX phosphate or Sodium α-naphthyl acid phosphate (substrate)

-

0.1 M Sodium Barbital Solution

-

Distilled or deionized water

-

1% Acetic Acid

-

Mayer's Hematoxylin Solution (for counterstaining)

-

Aqueous mounting medium (e.g., Glycerogel)

-

Coplin staining jars

Procedure:

-

Preparation of Incubating Solution (prepare fresh):

-

Dissolve the contents of one this compound Salt capsule (or an equivalent amount) in the required volume of distilled water.

-

Add the Naphthol AS-MX Phosphate Alkaline Solution (e.g., 2 ml) to the this compound solution and mix well. Alternatively, if using sodium α-naphthyl acid phosphate, it should be included in the incubating solution at an appropriate concentration.

-

Adjust the pH of the final solution to approximately 9.2.

-

-

Incubation:

-

Place the slides with the tissue sections into a Coplin staining jar containing the freshly prepared incubating solution.

-

Incubate at room temperature (18–26°C) for 30-60 minutes. Protect the slides from direct light during incubation.

-

-

Washing:

-

After incubation, remove the slides and rinse them thoroughly in several changes of deionized water for at least 2 minutes.

-

-

Post-incubation Treatment (Optional but Recommended):

-

Place the slides in 1% Acetic Acid for 10 minutes to stop the reaction and reduce background staining.

-

Rinse again with several changes of deionized water.

-

-

Counterstaining:

-

Immerse the slides in Mayer's Hematoxylin Solution for 10 minutes to stain the cell nuclei.

-

"Blue" the hematoxylin by rinsing in a substitute for 2 minutes, resulting in a blue nuclear stain.

-

-

Mounting:

-

Air-dry the slides.

-

Mount the coverslip using an aqueous mounting medium.

-

Expected Results:

-

Sites of alkaline phosphatase activity will appear as a black/dark-blue or red precipitate, depending on the specific substrate and diazonium salt combination.[6][9]

-

Cell nuclei will be stained blue by the hematoxylin.

Protocol for Non-specific Esterase Staining

This is a general protocol for the detection of non-specific esterase activity.

Materials:

-

Snap-frozen tissue sections on slides

-

This compound salt

-

α-naphthyl acetate (substrate)

-

Phosphate buffer (pH range adaptable, typically neutral to slightly alkaline)

-

Acetone (for dissolving the substrate)

-

Distilled or deionized water

-

Aqueous mounting medium

Procedure:

-

Preparation of Staining Solution (prepare fresh):

-

Dissolve a small amount of α-naphthyl acetate (e.g., ~2 mg) in a minimal volume of acetone (~0.75 ml).

-

Add this to the phosphate buffer (e.g., 12.5 ml) and mix well. The solution may become cloudy.

-

Dissolve this compound salt in the solution.

-

-

Incubation:

-

Immerse the slides in the staining solution.

-

Incubate at room temperature for a suitable time, typically ranging from 5 to 30 minutes, depending on the enzyme activity.

-

-

Washing:

-

Wash the slides thoroughly under running tap water for several minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of alcohol.

-

Clear in xylene.

-

Mount with a suitable organic mounting medium.

-

Expected Results:

-

Sites of esterase activity will be demonstrated by the formation of an insoluble red/blue azo-dye.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Signaling Pathway of Enzyme Detection

Caption: Signaling pathway for enzyme detection using this compound.

Experimental Workflow for Histochemical Staining

Caption: Experimental workflow for histochemical staining.

Conclusion

The azo coupling reaction with this compound is a robust and versatile method for the localization of enzymatic activity in biological samples. A thorough understanding of the underlying chemical principles and the optimization of key experimental parameters, such as pH, temperature, and incubation time, are essential for achieving accurate and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively implement this valuable technique in their work.

References

- 1. This compound Salt | 14726-29-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 9. This compound salt [himedialabs.com]

Unveiling the Past: A Technical Guide to the Historical Scientific Applications of Fast Blue RR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and ongoing applications of Fast Blue RR, a versatile diazonium salt that has played a significant role in various scientific disciplines. From its foundational use in enzyme histochemistry to its application in neuroscience and forensic science, this compound continues to be a valuable tool for researchers. This document provides a comprehensive overview of its core applications, complete with detailed experimental protocols, quantitative data, and visual representations of key mechanisms and workflows.

Core Properties of this compound

This compound, chemically known as 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium compound recognized for its ability to form intensely colored azo dyes.[1] This property is central to its utility in various detection and staining methods.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂ | [2] |

| Molecular Weight | 387.89 g/mol | [2] |

| Appearance | Yellow-green to khaki powder | [3][4] |

| Solubility | Water: 1 mg/mL (clear to hazy, yellow-green) | |

| Absorbance Peak (λmax) | 205 nm or 323 nm | [5] |

Note on Absorbance Peak: There are conflicting reports in the literature regarding the absorbance maximum of this compound, with values of 205 nm and 323 nm being cited. Researchers should determine the optimal wavelength for their specific application and instrumentation.

Enzyme Histochemistry: Visualizing Alkaline Phosphatase and Esterase Activity

The most prominent historical application of this compound is in enzyme histochemistry, specifically for the detection of alkaline phosphatase and non-specific esterase activity.[6] The underlying principle is an azo coupling reaction where the enzyme of interest hydrolyzes a substrate to release a naphthol derivative. This product then immediately couples with this compound to form an insoluble, colored precipitate at the site of enzyme activity.[1]

Alkaline Phosphatase Detection

In the presence of alkaline phosphatase, a substrate such as naphthol AS-MX phosphate is hydrolyzed. The liberated naphthol derivative then reacts with this compound to produce a colored precipitate, typically blue or purple, indicating the location of enzyme activity.[1]

Materials:

-

Snap-frozen tissue sections (10-16 µm) on slides

-

This compound salt

-

Sodium α-naphthyl acid phosphate (or Naphthol AS-MX Phosphate)

-

0.1 M Sodium Barbital solution

-

1% Acetic Acid

-

Aqueous mounting medium (e.g., Glycerogel)

-

Coplin staining jars

Procedure:

-

Incubating Solution Preparation:

-

Prepare a solution containing the substrate (e.g., Sodium α-naphthyl acid phosphate) and this compound salt in 0.1 M Sodium Barbital buffer (pH ~9.2). Pre-weighed capsules of this compound optimized for this purpose are commercially available.[7]

-

-

Incubation:

-

Place the slides with tissue sections into a Coplin staining jar containing the incubating solution.

-

Incubate for 60 minutes at room temperature.[8]

-

-

Washing:

-

Wash the slides with three exchanges of deionized water.[8]

-

-

Fixation/Rinsing:

-

Dehydration and Mounting:

-

Allow the slides to air-dry completely.

-

Mount with an aqueous mounting medium.

-

Expected Results: Sites of alkaline phosphatase activity will appear as a black or dark-blue precipitate.[8]

Non-Specific Esterase Detection

Similar to alkaline phosphatase, non-specific esterases can be detected using a substrate like α-naphthyl acetate. The esterase cleaves the substrate, releasing α-naphthol, which then couples with this compound to form a red-brown or dark brown precipitate.[6][9]

Materials:

-

Fresh bone marrow or blood smears

-

Fixative (e.g., Formaldehyde-based)

-

α-Naphthyl acetate solution

-

This compound powder

-

Phosphate buffer

-

Hematoxylin solution (for counterstaining)

Procedure:

-

Fixation:

-

Fix the smear according to standard laboratory procedures (e.g., with a formaldehyde-based fixative for 1-3 minutes) and rinse with distilled water.[9]

-

-

Working Solution Preparation:

-

Prepare a working solution by dissolving this compound powder in a phosphate buffer, then adding the α-naphthyl acetate solution. The exact concentrations may need optimization, but a general starting point is to add approximately 50 µl of α-naphthyl acetate solution and a small amount of this compound powder (e.g., 2 mg) to 2 ml of buffer.[9]

-

-

Incubation:

-

Cover the smear with the working solution and incubate at 37°C for 60 minutes.[9]

-

-

Washing and Counterstaining:

-

Rinse with distilled water.

-

Counterstain with hematoxylin for approximately 3 minutes.[9]

-

Rinse with distilled water and allow to air dry.

-

Expected Results: Esterase activity will be indicated by a dark brown or reddish-brown precipitate in the cytoplasm of positive cells.[9]

Forensic Science: Presumptive Identification of Cannabinoids

This compound has been historically employed in forensic science as a chromogenic reagent for the presumptive testing of cannabis.[10][11][12][13][14] The diazonium salt reacts with phenolic compounds present in cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), to produce distinctly colored products.[10][11]

The reaction with CBD typically results in a red-colored azo compound, while the reaction with THC and cannabinol (CBN) produces red or purple quinoneimines.[10][11]

References

- 1. This compound Salt | 14726-29-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 4. This compound | C15H14N3O3+ | CID 93116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. This compound salt [himedialabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dfs.dc.gov [dfs.dc.gov]

Unveiling the Chromogenic Potential of Fast Blue RR: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Overview of Fast Blue RR for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chromogenic properties of this compound, a versatile diazonium salt widely employed in histochemistry, cytochemistry, and quantitative biochemical assays. This document provides a detailed exploration of its reaction mechanisms, comprehensive experimental protocols, and robust data presentation to empower researchers in their scientific endeavors.

Core Properties of this compound

This compound, chemically known as 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a stable diazonium compound valued for its ability to form intensely colored azo dyes. Its key properties are summarized in the table below.

| Property | Value | References |

| Synonyms | Azoic Diazo No. 24, C.I. 37155 | [1][2][3] |

| CAS Number | 14726-29-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · ½ZnCl₂ | [3] |

| Molecular Weight | 387.89 g/mol | [3] |

| Appearance | Yellow to green crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | -20°C, desiccated, protected from light | [1][3] |

| Absorption Max (λmax) | ~380 nm | [3] |

Chromogenic Mechanisms of Action

This compound primarily functions through two distinct chemical reactions, leading to the formation of a visible chromophore.

Azo Coupling Reaction

The most common application of this compound relies on the azo coupling reaction. This occurs when an enzyme, such as alkaline phosphatase or non-specific esterase, hydrolyzes a specific substrate to release a naphthol or a naphthol-derivative. This liberated naphthol then acts as a coupling agent, reacting with the diazonium salt of this compound to form a highly colored, insoluble azo dye at the site of enzymatic activity. The intensity of the resulting color is proportional to the enzyme's activity.

digraph "Azo_Coupling_Reaction" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

sub [label="Naphthyl-Substrate"];

enz [label="Enzyme\n(e.g., Alkaline Phosphatase)", shape=ellipse, fillcolor="#FBBC05"];

nap [label="Naphthol"];

fbrr [label="this compound\n(Diazonium Salt)", fillcolor="#EA4335"];

azo [label="Insoluble Azo Dye\n(Colored Precipitate)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> enz [label="Hydrolysis"];

enz -> nap;

{rank=same; nap; fbrr}

nap -> azo;

fbrr -> azo [label="Azo Coupling"];

}

Histochemical Staining Workflow.

Quantitative Spectrophotometric Assay for Esterase Activity

This protocol allows for the quantification of esterase activity in a sample.

Materials:

-

This compound salt

-

α-Naphthyl acetate (or other suitable esterase substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Spectrophotometer

-

Cuvettes or 96-well plate

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of α-naphthyl acetate in a suitable organic solvent (e.g., acetone or DMSO).

-

This compound Solution: Prepare a fresh solution of this compound in distilled water or buffer.

-

Assay Reaction:

-

In a cuvette or well of a microplate, combine the phosphate buffer, enzyme sample, and this compound solution.

-

Initiate the reaction by adding the α-naphthyl acetate substrate.

-

The final concentrations of reactants should be optimized for the specific enzyme being studied.

-

Measurement:

-

Immediately measure the change in absorbance at 510 nm over time using a spectrophotometer.[4]

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

Data Presentation and Analysis

Quantitative Data Summary

Parameter Value Application References Absorption Max (λmax) of Azo Dye ~510 nm Esterase Activity Assay [4] Optimal pH for Azo Coupling 7.0 - 9.5 General Histochemistry [1] Typical this compound Concentration 0.5 - 1.0 mg/mL Histochemical Staining [1]

Determination of Molar Extinction Coefficient (ε)

For accurate quantification of enzyme activity, the molar extinction coefficient (ε) of the final azo dye product must be determined. This is achieved by creating a standard curve.

Procedure:

-

Prepare a series of standard solutions of known concentrations of α-naphthol (the product of the enzymatic reaction).

-

React each standard with an excess of this compound under the same buffer and conditions as the enzyme assay.

-

Measure the absorbance of each solution at 510 nm.

-

Plot the absorbance versus the concentration of α-naphthol.

-

The slope of the resulting linear regression line represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).

```dot

digraph "Logical_Relationship" {

graph [rankdir="TB"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

conc [label="Known Concentrations of α-Naphthol"];

abs [label="Measure Absorbance at 510 nm"];

plot [label="Plot Absorbance vs. Concentration"];

slope [label="Calculate Slope of the Line"];

epsilon [label="Molar Extinction Coefficient (ε)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

conc -> abs;

abs -> plot;

plot -> slope;

slope -> epsilon;

}

References

Fast Blue RR: An In-depth Technical Guide for Identifying Neural Inputs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fast Blue RR, a fluorescent retrograde tracer widely used in neuroscience to delineate neural circuits. Below, you will find detailed information on its properties, experimental protocols, and data presentation to facilitate its effective use in your research.

Core Concepts: Understanding this compound

This compound is a hydrophilic fluorescent dye that is actively transported retrogradally along axons.[1][2] This property allows for the identification of the origin of neuronal projections to a specific target area. When injected into a brain region or peripheral tissue, Fast Blue is taken up by axon terminals and transported back to the neuronal cell body (soma), where it accumulates and can be visualized using fluorescence microscopy.

One of the key advantages of Fast Blue is its remarkable persistence within labeled neurons, making it an ideal tracer for long-term studies.[3][4] The dye remains detectable in cells for weeks to months with minimal degradation or leakage, a significant advantage over other tracers that may fade or diffuse over time.[3] However, at higher concentrations, some leakage into surrounding glial cells has been reported.[5] While primarily a retrograde tracer, some studies have also reported anterograde transport of Fast Blue.[6]

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Name | 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt | [7] |

| Appearance | Yellow Powder | [7] |

| Solubility | Water, lower alcohols | [7][8] |

| Excitation Maximum | ~365 nm (UV) | [7][9] |

| Emission Maximum | ~420 nm (Blue) | [7][9] |

Experimental Protocols

Tracer Preparation and Handling

This compound is typically supplied as a powder and needs to be dissolved in a suitable solvent, usually distilled water or saline, to the desired concentration.

Recommended Concentrations:

| Application | Concentration (% w/v) | Animal Model | Reference |

| Intramuscular Injection (Young Mice) | 0.2% | Mouse | [5][10] |

| Intramuscular Injection (Aged Mice) | 2% | Mouse | [5][10] |

| Subcutaneous Injection | 5% | Rat | [1] |

| Direct Nerve Application (Crystal) | Crystalline powder | Rat | [9] |

| Iontophoretic Injection | Not specified, used with cacodylate vehicle | Rat | [11] |

Storage: Store the powdered dye in a dark, dry, and cool environment. Prepared solutions can be stored at 4°C for up to two weeks.[7]

Surgical Injection Procedures

The choice of injection method depends on the target tissue and the specific research question.

This method is used for precise targeting of specific brain nuclei.

Protocol:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the stereotaxic coordinates (anterior-posterior, medial-lateral, dorsal-ventral) for the target brain region using a stereotaxic atlas.

-

Drill a small burr hole in the skull at the desired coordinates.

-

Lower a microsyringe or glass micropipette filled with Fast Blue solution to the target depth.

-

Inject the tracer using either pressure injection or iontophoresis.

-

Pressure Injection: Slowly inject a small volume (e.g., 100-500 nL) over several minutes to minimize tissue damage and tracer leakage.

-

Iontophoresis: Apply a positive current (e.g., 5-7 µA in a 7-seconds on/off cycle for 10-15 minutes) to eject the dye. This method allows for very small and localized injection sites.[11]

-

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal.

-

Slowly retract the needle, suture the incision, and provide post-operative care.

This method is used to label neurons that innervate peripheral structures like muscles or skin.

Protocol:

-

Anesthetize the animal.

-

Expose the target muscle or skin area.

-

For muscle injections, use a fine-gauge needle to inject the Fast Blue solution directly into the muscle belly at multiple points.

-

For cutaneous labeling, make small subcutaneous injections.

-

For direct nerve labeling, the nerve can be transected and the proximal stump placed in a small well containing the Fast Blue solution or crystals.[9]

-

Suture the incision and provide post-operative care.

Post-Injection Survival Time

The optimal survival time depends on the distance the tracer needs to travel and the specific neuronal pathway being investigated. A general guideline is to allow 3-7 days for retrograde transport in the central nervous system of rodents.[10] For longer pathways, a longer survival time may be necessary.

Tissue Processing

Proper tissue fixation and processing are crucial for preserving the fluorescent signal and tissue morphology.

Perfusion and Fixation Protocol:

-

Deeply anesthetize the animal.

-

Perform a transcardial perfusion with phosphate-buffered saline (PBS) to flush out the blood.

-

Perfuse with a fixative solution, typically 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain or spinal cord and post-fix the tissue in the same fixative for 4-24 hours at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and then 30% in PBS) until the tissue sinks.

Sectioning and Mounting:

-

Freeze the cryoprotected tissue using an appropriate method (e.g., embedding in Optimal Cutting Temperature (OCT) compound and freezing in isopentane cooled with dry ice).

-

Cut coronal or sagittal sections at a thickness of 20-40 µm using a cryostat.

-

Mount the sections onto gelatin-coated or positively charged microscope slides.

-

Air-dry the slides and store them at -20°C or proceed with imaging.

Visualization and Data Analysis

Fluorescence Microscopy

Fast Blue is visualized using a fluorescence microscope equipped with a UV excitation source and an appropriate filter set.

Imaging Parameters:

-

Excitation Wavelength: ~365 nm

-

Emission Wavelength: ~420 nm

-

Recommended Filter Set: A standard DAPI filter set (e.g., excitation filter: 350/50 nm, dichroic mirror: 400 nm, emission filter: 460/50 nm) is generally suitable for visualizing Fast Blue.

Troubleshooting Signal Bleed-through: Fast Blue has a broad emission spectrum and can sometimes be detected in filter sets for other fluorophores (e.g., green channel).[12] To minimize bleed-through:

-

Use narrow-bandpass emission filters.

-

Perform sequential imaging, acquiring the Fast Blue signal separately from other fluorophores.

-

Use spectral unmixing software if available on your confocal microscope.

Quantitative Analysis

The number of labeled neurons can be quantified to assess the strength of a projection. This can be done manually using a fluorescence microscope or with the aid of image analysis software. Stereological methods are recommended for unbiased cell counting.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the use of Fast Blue as a retrograde tracer.

Table 1: Comparison of Labeling Efficiency with Other Tracers

| Tracer | Relative Labeling Efficiency | Persistence | Notes | Reference(s) |

| Fast Blue | High | Excellent (weeks to months) | Consistent labeling, but may label fewer neurons than Fluoro-Gold in some applications. | [3][9] |

| Fluoro-Gold | Very High | Good (weeks) | Can show variable staining intensity and background. May be neurotoxic in long-term studies. | [3][9] |

| Fluoro-Ruby | Moderate | Fair (fades over time) | Suitable for multi-labeling studies due to its red fluorescence. | [3] |

| Cholera Toxin B (CTB) | High | Good | Can be conjugated to various fluorophores. | [5][10] |

Table 2: Neurotoxicity and Potential Side Effects

| Aspect | Observation | In Vivo / In Vitro | Reference(s) |

| Neuronal Survival | Generally considered non-toxic for long-term in vivo studies. | In Vivo | [3][4] |

| Cell Proliferation | Can inhibit cell proliferation. | In Vitro (glioma cells) | [13] |

| Cell Adhesion | Can reduce cell adhesion. | In Vitro (glioma cells) | [13] |

| Tracer Leakage | Can leak from labeled neurons at high concentrations, leading to glial labeling. | In Vivo | [5] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Diagram illustrating the use of Fast Blue to identify corticostriatal neurons.

References

- 1. Efficacy of the fluorescent dyes Fast Blue, Fluoro-Gold, and Diamidino Yellow for retrograde tracing to dorsal root ganglia after subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blue Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]

- 3. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid anterograde movement of the fluorescent tracer Fast Blue: a new method for tracing central connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast Blue (FB)[Fluorescent Neuronal Tracer] - Creative Biolabs [neuros.creative-biolabs.com]

- 8. polysciences.com [polysciences.com]

- 9. Thieme E-Journals - Journal of Reconstructive Microsurgery / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. Iontophoretic injection of fluoro-gold and other fluorescent tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. BleedThrough | Scientific Volume Imaging [svi.nl]

Methodological & Application

Application Notes and Protocols for Fast Blue RR Staining of Alkaline Phosphatase in Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the visualization of alkaline phosphatase (ALP) activity in tissue sections using the Fast Blue RR staining method. This technique is a valuable tool in various research areas, including developmental biology, oncology, and toxicology, for identifying and localizing ALP expression.

Principle of the Method

The this compound staining method is a simultaneous coupling azo dye technique used for the histochemical demonstration of alkaline phosphatase activity.[1][2][3] The underlying principle involves the enzymatic hydrolysis of a substrate, such as sodium α-naphthyl acid phosphate or Naphthol AS-MX phosphate, by alkaline phosphatase at an alkaline pH.[1][4] The liberated naphthol derivative then immediately couples with a diazonium salt, this compound, to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1][5] This results in a distinct black/dark-blue or blue/red granular deposit, allowing for the microscopic visualization of ALP localization within the tissue architecture.[1][2]

Application Areas

-

Developmental Biology: Studying embryonic development and cell differentiation, as ALP is a key marker for pluripotent stem cells.

-

Bone Metabolism: Visualizing osteoblastic activity, as ALP plays a crucial role in bone formation and mineralization.

-

Cancer Research: Investigating tumor progression and as a diagnostic marker for certain types of cancers.

-

Gastroenterology: Assessing intestinal function and pathology, as ALP is highly expressed in the brush border of the small intestine.

-

Toxicology: Evaluating tissue damage and cellular responses to xenobiotics.

Experimental Protocols

This protocol is optimized for snap-frozen tissue sections. Modifications may be required for other sample types.

Reagents and Solutions

| Reagent | Catalog Number (Example) | Storage |

| This compound Salt | Sigma-Aldrich F0500 | -20°C, desiccated |

| Sodium α-naphthyl acid phosphate | Sigma-Aldrich N7000 | Room Temperature |

| Naphthol AS-MX Phosphate Alkaline Solution | Sigma-Aldrich 855-20 ml | 2-8°C |

| Sodium Barbital | Sigma-Aldrich B0500 | Room Temperature |

| Glacial Acetic Acid | Fisher A507-500 | Room Temperature |

| Mayer's Hematoxylin Solution | Sigma-Aldrich MHS1-100 ml | Room Temperature |

| Aqueous Mounting Medium (e.g., Glycerogel) | N/A | Room Temperature |

Solution Preparation

| Solution | Composition | Preparation |

| 0.1 M Sodium Barbital Solution | 5.15 g Sodium Barbital Powder in 250 ml deionized H₂O | Dissolve powder in water. |

| Incubating Solution (Method 1) | 15 ml 0.1 M Sodium Barbital Solution, 15 mg Sodium α-naphthyl acid phosphate, 15 mg this compound Salt | Mix immediately before use. Adjust pH to 9.2 with 0.1 N NaOH if necessary. |

| Incubating Solution (Method 2) | Dissolve one this compound Salt capsule in 48 ml distilled water. Add 2 ml Naphthol AS-MX Phosphate Alkaline Solution. | Mix well. |

| 1% Acetic Acid | 1 ml Glacial Acetic Acid in 99 ml deionized H₂O | Add acid to water. |

Staining Procedure for Frozen Sections

-

Sectioning: Cut 10-16 µm thick sections from snap-frozen tissue using a cryostat. Mount sections on positively charged microscope slides.[1]

-

Fixation: For snap-frozen tissue, no fixation is typically required.[1] For other sample types, a gentle fixation may be necessary.

-

Incubation: Place slides in the freshly prepared incubating solution in a Coplin staining jar for 30-60 minutes at room temperature (18-26°C), protected from direct light.[1][2]

-

Washing: Wash the slides with three exchanges of deionized or tap water.[1]

-

Acetic Acid Rinse: Place slides in 1% Acetic Acid for 10 minutes.[1]

-

Rinsing: Rinse with 2-3 changes of deionized water.[1]

-

Counterstaining (Optional): For nuclear visualization, slides can be placed in Mayer's Hematoxylin Solution for 10 minutes, followed by a 2-minute rinse in water.[2]

-

Dehydration and Mounting: For a non-permanent mount, let the slides air-dry and then mount with an aqueous mounting medium.[1][2]

Quality Control

-

Positive Control: A tissue known to express high levels of alkaline phosphatase (e.g., kidney, small intestine, or bone) should be stained in parallel. Endothelium in small arterioles and larger endomysial capillaries normally stain positive.[1]

-

Negative Control: A tissue section can be heat-inactivated by immersing it in boiling water for 1 minute before staining to destroy endogenous enzyme activity.[2]

Data Presentation

Summary of Key Experimental Parameters

| Parameter | Value | Notes |

| Tissue Preparation | Snap-frozen | No fixation required. |

| Section Thickness | 10 - 16 µm | |

| Incubation Time | 30 - 60 minutes | Time can be optimized for different tissue types. |

| Incubation Temperature | Room Temperature (18-26°C) | Temperatures above 30°C can lead to a marked increase in activity.[2] |

| pH of Incubating Solution | ~9.2 | Alkaline pH is crucial for enzyme activity. |

| Expected Result | Black/Dark-Blue Precipitate | Indicates sites of alkaline phosphatase activity.[1][3] |

Visualizations

Signaling Pathway of this compound Staining

Caption: Enzymatic reaction and coupling mechanism of this compound staining.

Experimental Workflow for this compound Staining

Caption: Step-by-step workflow for this compound staining of tissue sections.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Inactive enzyme due to improper tissue handling or storage. | Use fresh tissue and ensure it is snap-frozen properly and stored at -80°C. |

| Low substrate or diazonium salt concentration. | Prepare fresh staining solution and ensure accurate weighing of components. | |

| Incorrect pH of the incubating solution. | Check and adjust the pH of the buffer and final staining solution. | |

| Insufficient incubation time. | Increase the incubation time. | |

| High Background Staining | Over-incubation. | Reduce the incubation time. |

| Staining solution not freshly prepared. | Always prepare the incubating solution immediately before use. | |

| Inadequate washing. | Increase the number and duration of washing steps. | |

| Crystalline Precipitates | Solution was not filtered. | Filter the incubating solution before use. |

| Contaminated reagents or glassware. | Use clean glassware and high-purity reagents. | |

| Diffuse, Non-specific Staining | Enzyme diffusion from the site of activity. | Ensure rapid freezing of the tissue and consider a brief, mild fixation step. |

References

Application Notes and Protocols for Esterase Activity Detection Using Fast Blue RR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases (EC 3.1.1.x) are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and metabolic processes. Their activity is fundamental in neurotransmission, detoxification, and the metabolism of numerous drugs.[1][2] In the realm of drug development, esterases are of paramount importance as they are often responsible for the activation of ester-based prodrugs into their pharmacologically active forms or the metabolic inactivation of ester-containing drugs.[3][4] Consequently, the accurate and efficient detection of esterase activity is essential for drug discovery, pharmacokinetic studies, and toxicological assessments.

This document provides a detailed guide for the detection of esterase activity using Fast Blue RR salt. The underlying principle of this colorimetric assay involves the enzymatic hydrolysis of a naphthyl ester substrate, such as α-naphthyl acetate, to yield α-naphthol.[5][6] The liberated α-naphthol then rapidly couples with the diazonium salt, this compound, to form a distinctly colored azo dye.[1][5][7] The intensity of the resulting color, which can be quantified spectrophotometrically at 510 nm, is directly proportional to the esterase activity in the sample.[5][6] This method is versatile and can be adapted for both quantitative analysis in solution and qualitative visualization of esterase activity in-gel following electrophoresis.[5][8]

Data Presentation

The following table summarizes kinetic parameters for an alpha-naphthyl acetate esterase (ANAE) purified from wheat flour, as determined by a colorimetric assay utilizing α-naphthyl acetate as the substrate. This data serves as an example of the quantitative information that can be obtained using the described spectrophotometric protocol.

| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | Optimal pH | Optimal Temperature (°C) |

| Triticum aestivum (atta flour) | α-Naphthyl Acetate | 9.765 | 0.084 | 8.0 | 40 |

| Data adapted from a study on alpha-naphthyl acetate esterase kinetics.[9] |

Experimental Protocols

Part 1: Spectrophotometric Assay for Quantitative Esterase Activity

This protocol is designed for the quantitative measurement of esterase activity in a 96-well microplate format.

Materials and Reagents:

-

This compound salt (CAS 14726-29-5)

-

α-Naphthyl acetate (CAS 830-86-4)

-

Phosphate Buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sample containing esterase activity (e.g., cell lysate, tissue homogenate, purified enzyme)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 510 nm

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 7.4): Prepare by dissolving the appropriate amount of phosphate salts in deionized water and adjusting the pH to 7.4.

-

α-Naphthyl Acetate Stock Solution (100 mM): Dissolve 186.2 mg of α-naphthyl acetate in 10 mL of DMSO or ethanol. Store at -20°C in aliquots.

-

This compound Solution (10 mg/mL): Prepare fresh before use by dissolving 10 mg of this compound salt in 1 mL of deionized water. Vortex to dissolve. This solution can be unstable and should be protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the α-Naphthyl Acetate Stock Solution to the desired final concentration in Phosphate Buffer. A typical starting concentration is 1 mM.

Assay Procedure:

-

Sample Preparation: Prepare serial dilutions of your enzyme sample in Phosphate Buffer.

-

Assay Reaction:

-

Add 50 µL of your enzyme sample or buffer (for blank) to each well of the 96-well plate.

-

Add 100 µL of the Working Substrate Solution to each well.

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction remains within the linear range.

-

-

Color Development:

-

Add 50 µL of the freshly prepared this compound Solution to each well to stop the reaction and initiate color development.

-